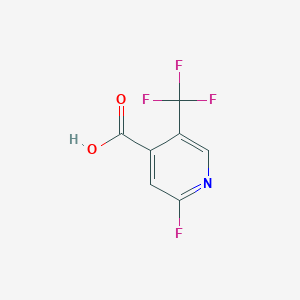

2-Fluoro-5-(trifluoromethyl)isonicotinic acid

CAS No.: 1227574-99-3

Cat. No.: VC2751486

Molecular Formula: C7H3F4NO2

Molecular Weight: 209.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227574-99-3 |

|---|---|

| Molecular Formula | C7H3F4NO2 |

| Molecular Weight | 209.1 g/mol |

| IUPAC Name | 2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H3F4NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) |

| Standard InChI Key | BDDFVXARBRBJDB-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O |

| Canonical SMILES | C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Physical Properties

2-Fluoro-5-(trifluoromethyl)isonicotinic acid is identified by CAS number 1227574-99-3 and possesses the molecular formula C7H3F4NO2 with a molecular weight of 209.1 g/mol. The compound belongs to the family of fluorinated heterocyclic compounds, which have widespread importance in pharmaceutical development and material sciences. Its structure incorporates both a single fluorine substitution and a trifluoromethyl group on a pyridine ring with a carboxylic acid functionality.

Structural Characteristics

The molecule exhibits several important structural features that contribute to its chemical behavior:

-

Pyridine core with nitrogen at the 4-position (isonicotinic arrangement)

-

Fluorine atom at the 2-position

-

Trifluoromethyl group (CF3) at the 5-position

-

Carboxylic acid group (COOH) at the 4-position

These structural elements combine to create a compound with unique electronic properties and reactivity patterns. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability when incorporated into drug candidates.

Physical Properties

Table 1.1: Physical Properties of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid

| Property | Value |

|---|---|

| Molecular Weight | 209.1 g/mol |

| Physical State | Crystalline solid (inferred from similar compounds) |

| Melting Point | Not specifically reported |

| Solubility | Likely soluble in polar organic solvents |

| Appearance | White to off-white solid (typical for similar compounds) |

Synthetic Methodologies

The synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid requires specialized techniques due to the presence of both fluorine substituents. The preparation methods typically involve several crucial considerations.

Reaction Conditions

Critical reaction parameters for the synthesis of fluorinated isonicotinic acid derivatives typically include:

-

Temperature control: Often requiring low temperatures (-70°C to -80°C) for lithiation steps and subsequent carboxylation

-

Solvent selection: Aprotic solvents such as acetonitrile, DMSO, DMF, or THF

-

Protective atmosphere: Nitrogen protection to prevent degradation of sensitive intermediates

-

Catalysts: Potentially copper-based catalysts like cuprous iodide for trifluoromethylation reactions

Synthetic Challenges

The synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid presents several challenges:

-

Regioselective introduction of the fluorine atom at the 2-position

-

Controlled incorporation of the trifluoromethyl group at the 5-position

-

Maintaining stability of intermediates during multi-step syntheses

-

Achieving acceptable yields despite the complexity of fluorination chemistry

Chemical Reactivity and Behavior

Reactivity Profile

The reactivity of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid is significantly influenced by its fluorinated substituents. Based on the behavior of similar compounds, the following reactivity patterns can be anticipated:

-

Electrophilic substitution reactions: Highly deactivated due to electron-withdrawing groups

-

Nucleophilic substitution reactions: The 2-fluoro position likely susceptible to nucleophilic attack

-

Carboxylic acid reactions: Standard esterification, amidation, and reduction reactions

-

Metal-catalyzed coupling: Potential participation in cross-coupling reactions, especially with appropriate catalyst systems

The electron-withdrawing nature of both the fluorine atom and trifluoromethyl group creates a highly electron-deficient pyridine ring, which influences both the reactivity and acidity of the compound.

Comparative Reactivity

Table 3.1: Reactivity Comparison with Related Compounds

Applications in Research and Development

Materials Science Applications

Fluorinated aromatic compounds, including derivatives of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid, have demonstrated utility in advanced materials:

-

Liquid crystal components: The rigid rod-like structure with polar substituents makes them valuable in display technologies

-

Polymer science: As monomers or modifiers in fluoropolymer synthesis

-

Surface chemistry: Creating specialized coatings with unique wetting and adhesion properties

Building Block in Organic Synthesis

As an elaborated heterocyclic scaffold, 2-Fluoro-5-(trifluoromethyl)isonicotinic acid likely serves as a valuable building block for constructing more complex molecules. The carboxylic acid functionality provides a convenient handle for further derivatization through:

-

Amide coupling reactions

-

Esterification

-

Reduction to alcohols or aldehydes

-

Decarboxylative coupling processes

Structure-Activity Relationships

Electronic Effects

The positioning of fluorine and trifluoromethyl substituents on the pyridine ring creates a unique electronic profile that influences molecular interactions:

-

Electron density: Significant electron-withdrawal from the pyridine ring

-

Dipole moment: Asymmetric distribution of electron density creates a molecular dipole

-

Hydrogen bonding: The carboxylic acid group provides hydrogen bond donor capability

-

Fluorine interactions: Potential for fluorine-centered weak hydrogen bonds or multipolar interactions

These electronic characteristics likely contribute to specific binding interactions in biological systems, potentially enhancing affinity for certain protein targets.

Conformational Analysis

The relatively rigid pyridine core with fixed substituent positions results in a well-defined three-dimensional structure. The trifluoromethyl group at the 5-position and the carboxylic acid at the 4-position create a distinctive molecular shape that would influence molecular recognition processes in biological systems.

Comparative Analysis with Related Compounds

Structural Comparisons

Table 6.1: Structural Comparison of Related Fluorinated Isonicotinic Acids

Property Differences

The positional isomers of fluorinated trifluoromethyl isonicotinic acids exhibit distinct properties despite their similar compositions:

-

Electronic distribution: Each isomer presents a unique electronic map influencing reactivity

-

Dipole orientation: The direction and magnitude of molecular dipoles vary between isomers

-

Steric considerations: Different spatial arrangements of substituents affect molecular recognition

-

Hydrogen bonding patterns: Accessibility of the carboxylic acid and potential interactions differ

Research Status and Future Directions

Current Research Status

Research on 2-Fluoro-5-(trifluoromethyl)isonicotinic acid appears to be in relatively early stages, with emphasis on synthesis methods and potential applications rather than extensive published studies on its properties and biological activities. The compound has garnered attention primarily as a specialized building block in medicinal chemistry and materials science.

Knowledge Gaps and Research Opportunities

Several areas merit further investigation:

-

Optimized synthetic routes with improved yields and simplified procedures

-

Comprehensive physical property characterization

-

Specific biological activity screening

-

Structure-activity relationship studies with systematic variations

-

Application development in targeted therapeutic areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume